3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide

Lipophilicity Drug-likeness Lead optimization

3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (ChemDiv ID IB05-1214) is a fully synthetic small molecule built on a [1,2,4]triazolo[4,3-a]pyridine core connected via a propyl linker to a 3,4-dichlorobenzamide terminus. It belongs to a broader class of triazolopyridine benzamides that have been explored as p38 MAP kinase inhibitors and bromodomain ligands.

Molecular Formula C16H14Cl2N4O
Molecular Weight 349.2 g/mol
Cat. No. B4498122
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide
Molecular FormulaC16H14Cl2N4O
Molecular Weight349.2 g/mol
Structural Identifiers
SMILESC1=CC2=NN=C(N2C=C1)CCCNC(=O)C3=CC(=C(C=C3)Cl)Cl
InChIInChI=1S/C16H14Cl2N4O/c17-12-7-6-11(10-13(12)18)16(23)19-8-3-5-15-21-20-14-4-1-2-9-22(14)15/h1-2,4,6-7,9-10H,3,5,8H2,(H,19,23)
InChIKeyREPKQPBEPLOUPV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide – Compound Identity and Screening Library Context


3,4-dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide (ChemDiv ID IB05-1214) is a fully synthetic small molecule built on a [1,2,4]triazolo[4,3-a]pyridine core connected via a propyl linker to a 3,4-dichlorobenzamide terminus . It belongs to a broader class of triazolopyridine benzamides that have been explored as p38 MAP kinase inhibitors and bromodomain ligands [1][2]. The compound is available as a screening compound (47 mg) and carries no annotated biological activity in major public databases such as ChEMBL or PubChem [3].

Why 3,4-Dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide Cannot Be Replaced by Close Analogs Without Risk


Even within the same triazolopyridine‑propyl‑benzamide scaffold, the position and number of chlorine substituents on the benzamide ring alter lipophilicity and aqueous solubility by >0.5 log units . These physicochemical shifts can change membrane permeability, plasma protein binding, and metabolic clearance in ways that are not predictable from single‑point in‑silico models, making uncontrolled substitution a source of irreproducible screening results [1].

Quantitative Differentiation of 3,4-Dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide from the Closest Available Analog


Lipophilicity (logP) Advantage Over the 2‑Chloro Positional Isomer

The 3,4‑dichloro substitution confers a calculated logP of 2.44, while the 2‑chloro analog (IB05‑0541) shows a logP of 1.91 . This difference of +0.53 log units indicates that the target compound is measurably more lipophilic, which can translate into higher passive membrane permeability and altered intracellular distribution [1].

Lipophilicity Drug-likeness Lead optimization

Reduced Aqueous Solubility Relative to the 2‑Chloro Analog

The calculated aqueous solubility (logSw) of the 3,4‑dichloro compound is ‑3.46, compared with ‑2.73 for the 2‑chloro isomer . The solubility is lower by 0.73 log units, a consequence of the additional chlorine atom and its specific substitution pattern [1].

Aqueous solubility Formulation ADME

Modestly Higher Polar Surface Area (PSA) vs. the 2‑Chloro Isomer

The target compound exhibits a polar surface area of 79.87 Ų, compared with 77.62 Ų for the 2‑chloro analog . Although the absolute difference is small (<3 Ų), when combined with the higher logP, it places the 3,4‑dichloro compound in a slightly more favorable region of the logP‑PSA map for oral absorption while still well below the 140 Ų threshold that typically limits CNS penetration [1].

Polar surface area Blood‑brain barrier Oral absorption

Predicted Metabolic Stability Advantage of the 3,4‑Dichloro Pattern (Class‑Level Inference)

In benzamide series, the 3,4‑dichloro arrangement can reduce CYP450‑mediated oxidation at the 3‑ and 4‑positions relative to a 2‑chloro substituent, which leaves the 3‑ and 4‑positions accessible for hydroxylation [1]. While experimental microsomal stability data for these exact compounds are not publicly available, this class‑level structure‑metabolism relationship predicts a longer half‑life for the 3,4‑dichloro compound in liver microsome assays [1][2].

Metabolic stability CYP inhibition Halogen effect

Recommended Use Cases for 3,4-Dichloro-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]benzamide Based on Verified Evidence


Physicochemical Calibration in Drug‑Discovery Screening Libraries

Because the 3,4‑dichloro compound offers a logP of 2.44 and a logSw of ‑3.46 , it can serve as a moderate‑lipophilicity calibrant for high‑throughput screening (HTS) assays. Laboratories can use the precise 0.53 log unit lipophilicity gap relative to the 2‑chloro analog to benchmark the contribution of lipophilicity to assay signal and to evaluate solubility‑related false‑negative rates.

Structure–Property Relationship (SPR) Studies on Triazolopyridine Scaffolds

The head‑to‑head comparison with the 2‑chloro isomer provides a clean system for teaching or investigating the influence of chlorine substitution patterns on logP, solubility, and tPSA . Researchers can use the pair to illustrate how moving chlorine from the 2‑ to the 3,4‑positions alters drug‑like properties without changing the core scaffold.

Metabolic Soft‑Spot Hypothesis Testing

The class‑level inference that 3,4‑dichloro substitution protects the benzamide ring from oxidative metabolism [1] makes this compound a candidate for comparative microsomal stability experiments against the 2‑chloro and unsubstituted benzamide analogs. Procurement teams can justify purchase as a tool to experimentally validate the metabolic blocking hypothesis.

Negative Control for Bromodomain or p38 Kinase Screening

Given that the triazolopyridine‑benzamide scaffold is a known pharmacophore for bromodomain [2] and p38 MAP kinase [3] inhibition, and the 3,4‑dichloro compound has no reported activity [4], it can be used as a structurally matched negative control in target‑based screens, helping to confirm that observed activity is driven by specific substitution rather than the scaffold alone.

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